N-propylthiomorpholine-4-carboxamide
Overview
Description
Molecular Structure Analysis
The molecular structure of N-propylthiomorpholine-4-carboxamide consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The InChI code for this compound is 1S/C8H16N2OS/c1-2-3-9-8(11)10-4-6-12-7-5-10/h2-7H2,1H3,(H,9,11) .Its physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the search results .
Scientific Research Applications
Antipsychotic Agents : Heterocyclic analogues of certain carboxamides, including N-propylthiomorpholine-4-carboxamide, were evaluated as potential antipsychotic agents. These compounds showed promising in vivo activities and were found to have less activity in models predictive of extrapyramidal side effects, indicating their potential utility in antipsychotic treatment with reduced side effects (Norman et al., 1996).
Antiviral Activity : Compounds structurally similar to this compound have been synthesized and tested for antiviral activity against various viruses, including herpes and rhinovirus. Some of these compounds have shown to inhibit guanine nucleotide biosynthesis, which could be significant in antiviral therapy (Srivastava et al., 1977).
Treatment of HIV : Novel derivatives of N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide, closely related to this compound, were synthesized for the potential treatment of HIV. These compounds showed promise in cell-cell fusion inhibitory activities (Weng et al., 2011).
Diuretic Activity : Certain this compound derivatives were synthesized and screened for diuretic activity. Among the series, specific compounds were found to be the most promising candidates, demonstrating the potential for use in conditions requiring diuresis (Yar & Ansari, 2009).
Fungicide Development : Carboxin-related carboxamides, a category including this compound, have been explored for their fungicidal activity against various plant diseases. These studies contribute to the development of new fungicides with broad-spectrum activity and potential effectiveness against fungicide-resistant strains (Yoshikawa et al., 2011).
Antimicrobial Agents : Research on the synthesis of various carboxamide derivatives, including those similar to this compound, has indicated their potential as antimicrobial agents, showing activity against a range of pathogens (Pokhodylo et al., 2021).
Cancer Treatment : Derivatives of carboxamides, including those structurally related to this compound, have shown potential as antitumor agents. They exhibit a broad spectrum of antileukemic activity and remarkable effectiveness against solid tumors in vivo (Atwell et al., 1987).
Properties
IUPAC Name |
N-propylthiomorpholine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS/c1-2-3-9-8(11)10-4-6-12-7-5-10/h2-7H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXHSZUBQMKAND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCSCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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